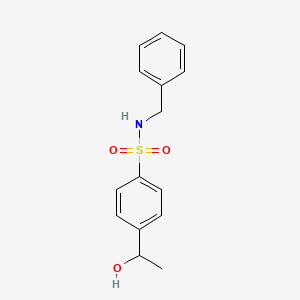![molecular formula C9H7ClN2O B13240471 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B13240471.png)
4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine is a chemical compound known for its unique structure, which combines a pyridine ring with an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine typically involves the reaction of 4-pyridinemethanol with thionyl chloride to produce 4-chloromethylpyridine, which is then reacted with 2-aminooxazole under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and temperature control to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
Mécanisme D'action
The mechanism of action of 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The oxazole ring may also contribute to its biological activity by interacting with various receptors and enzymes.
Comparaison Avec Des Composés Similaires
4-(Chloromethyl)pyridine hydrochloride: This compound shares the chloromethylpyridine structure but lacks the oxazole ring, making it less versatile in certain applications.
2-(Chloromethyl)oxazole: This compound contains the oxazole ring with a chloromethyl group but lacks the pyridine ring, which may limit its biological activity compared to 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine.
Uniqueness: this compound is unique due to its combined pyridine and oxazole rings, which provide a versatile platform for chemical modifications and potential applications in various fields. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound for scientific research.
Propriétés
Formule moléculaire |
C9H7ClN2O |
|---|---|
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-pyridin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C9H7ClN2O/c10-5-8-6-13-9(12-8)7-1-3-11-4-2-7/h1-4,6H,5H2 |
Clé InChI |
RWGDNYVYQXCYHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=NC(=CO2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


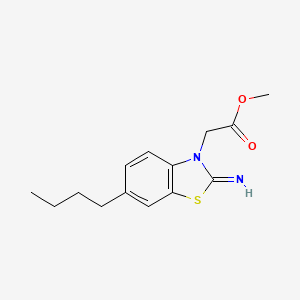
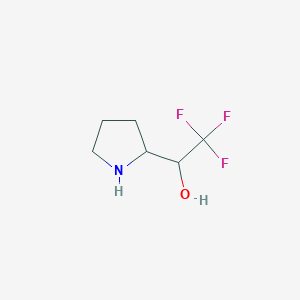
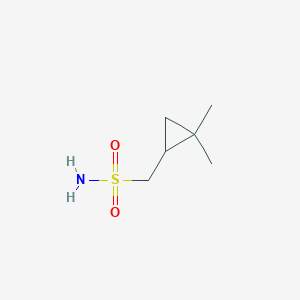
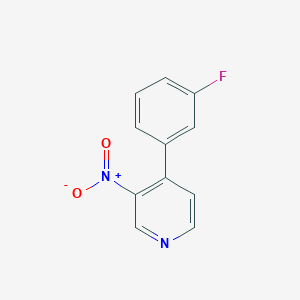
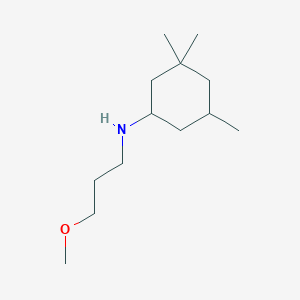
![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13240431.png)
![7-Oxabicyclo[2.2.1]heptane-1-carbothioamide](/img/structure/B13240434.png)
![Methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13240442.png)
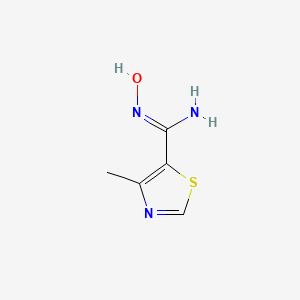
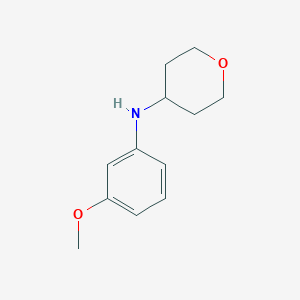


![6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13240463.png)
